molecular formula C18H17NO B10949042 (2Z)-2-[4-(propan-2-yl)benzylidene]-1,2-dihydro-3H-indol-3-one

(2Z)-2-[4-(propan-2-yl)benzylidene]-1,2-dihydro-3H-indol-3-one

Cat. No.: B10949042
M. Wt: 263.3 g/mol
InChI Key: KJCHUFVMSXOGNP-BOPFTXTBSA-N
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Description

(2Z)-2-[4-(propan-2-yl)benzylidene]-1,2-dihydro-3H-indol-3-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(propan-2-yl)benzylidene]-1,2-dihydro-3H-indol-3-one typically involves the condensation of 4-(propan-2-yl)benzaldehyde with 1,2-dihydro-3H-indol-3-one under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(propan-2-yl)benzylidene]-1,2-dihydro-3H-indol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[4-(propan-2-yl)benzylidene]-1,2-dihydro-3H-indol-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, indole derivatives are often studied for their potential therapeutic properties. This compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(propan-2-yl)benzylidene]-1,2-dihydro-3H-indol-3-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[4-(methyl)benzylidene]-1,2-dihydro-3H-indol-3-one
  • (2Z)-2-[4-(ethyl)benzylidene]-1,2-dihydro-3H-indol-3-one
  • (2Z)-2-[4-(tert-butyl)benzylidene]-1,2-dihydro-3H-indol-3-one

Uniqueness

(2Z)-2-[4-(propan-2-yl)benzylidene]-1,2-dihydro-3H-indol-3-one is unique due to the presence of the propan-2-yl group, which may influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-1H-indol-3-one

InChI

InChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-17-18(20)15-5-3-4-6-16(15)19-17/h3-12,19H,1-2H3/b17-11-

InChI Key

KJCHUFVMSXOGNP-BOPFTXTBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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